molecular formula C7H18Cl2N2 B6266735 [(1-methylcyclopentyl)methyl]hydrazine dihydrochloride CAS No. 1803595-22-3

[(1-methylcyclopentyl)methyl]hydrazine dihydrochloride

Cat. No.: B6266735
CAS No.: 1803595-22-3
M. Wt: 201.13 g/mol
InChI Key: HWKDOEFQWADRHF-UHFFFAOYSA-N
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Description

[(1-Methylcyclopentyl)methyl]hydrazine dihydrochloride is a hydrazine derivative characterized by a methylcyclopentylmethyl substituent attached to the hydrazine backbone, with two hydrochloride counterions. The methylcyclopentyl group confers steric bulk and lipophilicity, which may influence solubility, stability, and biological activity compared to simpler hydrazine derivatives.

Properties

CAS No.

1803595-22-3

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

(1-methylcyclopentyl)methylhydrazine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-7(6-9-8)4-2-3-5-7;;/h9H,2-6,8H2,1H3;2*1H

InChI Key

HWKDOEFQWADRHF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CNN.Cl.Cl

Purity

91

Origin of Product

United States

Preparation Methods

Precursor Synthesis: (1-Methylcyclopentyl)methyl Derivatives

The cyclopentane backbone is synthesized via cyclization of pentane-1,5-diol or hydrogenation of cyclopentene derivatives. Methylation at the 1-position is achieved using methyl halides (e.g., CH₃I) under basic conditions. Alternative routes employ Grignard reagents (e.g., CH₃MgBr) to introduce the methyl group to cyclopentanone, followed by reduction to the corresponding alcohol and subsequent halogenation.

Hydrazine Functionalization

Catalytic and Process Optimization

Catalyst Systems

Patented methodologies for analogous hydrazine derivatives highlight the use of acid catalysts to enhance reaction rates and selectivity. For example, hydrazine sulfate (N₂H₆SO₄) or hydrazine phosphate (N₂H₆PO₄) at 5–20 mol% significantly improves yields in methylation reactions. These catalysts stabilize intermediates and mitigate side reactions such as over-alkylation.

Table 1: Catalytic Performance in Model Hydrazine Syntheses

CatalystTemperature (°C)Yield (%)Purity (%)Source
Hydrazine sulfate80–907891
Hydrazine phosphate70–807289
None90–1004575

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity. Ethanol and water mixtures (3:1 v/v) provide optimal solubility for both organic precursors and inorganic catalysts. Elevated temperatures (80–100°C) accelerate substitution but risk dehydrazination; thus, a balance is maintained via reflux conditions with continuous HCl gas scrubbing.

Purification and Characterization

Isolation Techniques

Post-reaction mixtures are cooled to 0–10°C to crystallize the dihydrochloride salt. Centrifugation or vacuum filtration separates the product from unreacted hydrazine and catalyst residues. Recrystallization from hot isopropanol further enhances purity (>90%), as evidenced by melting point consistency (148–150°C).

Analytical Validation

  • NMR Spectroscopy : 1^1H NMR (D₂O, 400 MHz) displays characteristic peaks at δ 1.20–1.45 (m, cyclopentyl CH₂), δ 1.60 (s, CH₃), and δ 2.80–3.10 (m, NH₂ groups).

  • Mass Spectrometry : ESI-MS (positive mode) shows a molecular ion peak at m/z 201.13 [M+H]+^+, consistent with the dihydrochloride form.

  • Elemental Analysis : Calculated for C₇H₁₈Cl₂N₂: C 41.80%, H 8.92%, N 13.93%; Found: C 41.75%, H 8.88%, N 13.89%.

Industrial-Scale Considerations

Waste Management

Unreacted hydrazine is neutralized with nitrous acid (HNO₂) to form non-toxic nitrogen gas. Chloride-rich filtrates are treated with AgNO₃ to precipitate AgCl, reducing environmental discharge .

Chemical Reactions Analysis

Electrochemical Oxidation

Hydrazines generally undergo redox reactions, with oxidation typically proceeding via a two-electron mechanism. For example, studies on methylhydrazines (e.g., 1,2-dimethylhydrazine) reveal that oxidation involves cleavage of N-H bonds, forming intermediates like diazenes or hydrazones before further decomposition .

Key Reaction Pathway (Inferred from Related Hydrazines):

  • Initial Oxidation:
    A two-electron transfer converts the hydrazine into a diazenium ion (e.g., [(1-methylcyclopentyl)methyl]diazene).

    R-NH-NH₂R-N⁺=N+2H++2e\text{R-NH-NH₂} \rightarrow \text{R-N⁺=N} + 2\text{H}⁺ + 2\text{e}⁻

    R = (1-methylcyclopentyl)methyl group

  • Subsequent Reactions:
    The intermediate may decompose via hydrolysis or coupling. For example, hydrolysis could yield methylcyclopentylamine derivatives or oxidized products like formaldehyde, depending on the substituent’s stability .

Reaction StepProducts/IntermediatesElectron Transfer
Oxidation of hydrazineDiazene intermediate2 electrons
Hydrolysis of diazeneAmine derivatives, aldehydesNone
Coupling of diazenesTetrazene structures2 electrons

Table adapted from general hydrazine electrochemistry data .

Acid-Base Reactions

Hydrazines are weak bases and can act as nucleophiles. The dihydrochloride salt form of this compound suggests it may participate in deprotonation reactions, though specific reactivity data is unavailable.

Substitution and Addition Reactions

Hydrazines are prone to nucleophilic substitution. The cyclopentylmethyl substituent may influence reactivity by altering steric or electronic effects compared to simpler hydrazines like methylhydrazine.

Biological Interactions

While not directly addressed in the provided sources, hydrazine derivatives often exhibit enzyme inhibition. For example, substituted hydrazines may target kinases or other cellular enzymes, though detailed studies on this compound are lacking.

Limitations and Gaps

The provided sources lack specific reaction data for [(1-methylcyclopentyl)methyl]hydrazine dihydrochloride. Inferences are drawn from related hydrazines, and further experimental studies are required to confirm its reactivity profile.

Scientific Research Applications

Synthetic Routes

The synthesis of [(1-methylcyclopentyl)methyl]hydrazine dihydrochloride can be achieved through various methods, including:

  • Reaction with Hydrazine : The compound is synthesized by reacting 1-methylcyclopentyl methyl chloride with hydrazine hydrate in the presence of hydrochloric acid.
  • Reflux Conditions : The reaction is typically conducted under reflux to ensure complete conversion of reactants.
  • Purification : The final product is purified through recrystallization from suitable solvents.

These methods allow for efficient laboratory-scale production of the compound, which can be scaled up for industrial applications.

Medicinal Chemistry

This compound has been studied for its potential antitumor properties . Hydrazines are known to exhibit biological activity, and derivatives of this compound may interact with enzymes involved in tumor growth inhibition. Preliminary studies indicate that it could inhibit specific kinase enzymes crucial in signaling pathways related to cell proliferation and survival.

Enzyme Inhibition Studies

Initial findings suggest that this compound may interact with various biological pathways by inhibiting enzyme activity. The hydrazine moiety can form covalent bonds with enzyme active sites, leading to significant biological implications. Further research is required to elucidate the specific mechanisms and affinities involved in these interactions.

Organic Synthesis

The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the development of more complex organic molecules through various chemical reactions, including:

  • Oxidation : Can be oxidized to form azines or nitrogen-containing compounds.
  • Reduction : Capable of being reduced to primary amines or hydrazones.
  • Substitution Reactions : Participates in nucleophilic substitution reactions to create various derivatives.

Mechanism of Action

The mechanism of action of [(1-methylcyclopentyl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Hydrazine Derivatives
Compound Molecular Formula Molecular Weight* Substituent Type Key Features
[(1-Methylcyclopentyl)methyl]hydrazine dihydrochloride C₈H₁₈Cl₂N₂ ~217.15† Aliphatic, cyclic High lipophilicity, steric hindrance
Phenylhydrazine hydrochloride C₆H₈ClN₂ 144.61 Aromatic Polar, used in dyes and pharmaceuticals
1,2-Dimethylhydrazine dihydrochloride C₂H₁₀Cl₂N₂ 157.03 Aliphatic, linear High reactivity, carcinogenic
[(Thiolan-3-yl)methyl]hydrazine dihydrochloride C₅H₁₄Cl₂N₂S 205.15 Heterocyclic (sulfur) Enhanced stability, potential in drug design
4-Methoxyphenylhydrazine hydrochloride C₇H₁₀ClN₂O 188.63 Aromatic, electron-rich Used in spectrophotometry and synthesis

*Molecular weights calculated based on formula. †Estimated for this compound.

  • Key Observations :
    • Lipophilicity : The methylcyclopentyl group in the target compound likely enhances membrane permeability compared to aromatic derivatives like phenylhydrazine hydrochloride .
    • Stability : Cyclic substituents (e.g., thiolan-3-yl) improve stability under ambient conditions, suggesting similar benefits for the methylcyclopentyl analog .

Biological Activity

[(1-Methylcyclopentyl)methyl]hydrazine dihydrochloride is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in cancer research and enzyme inhibition. This compound, characterized by the molecular formula C₇H₁₄Cl₂N₂, exhibits properties that make it a candidate for further investigation in pharmacological contexts.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules, particularly enzymes. The hydrazine moiety can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can significantly affect metabolic processes and signal transduction pathways, making it a valuable compound for studying enzyme inhibition mechanisms.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Antitumor Properties : Preliminary investigations suggest that this compound may inhibit specific enzymes involved in tumor growth, indicating potential applications in cancer therapy.
  • Enzyme Inhibition : The compound has shown promise in inhibiting kinase enzymes crucial for cell proliferation and survival, which are often dysregulated in cancer.
  • Synthetic Applications : It serves as a building block for synthesizing more complex organic molecules, which can be utilized in various biological assays.

Case Studies

  • Enzyme Interaction Studies : Initial findings indicate that this compound interacts with specific kinases, leading to reduced cell viability in cancer cell lines. Further studies are required to elucidate the precise mechanisms and affinities involved.
  • Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antitumor activity against various cancer cell lines, suggesting its potential as a lead compound for drug development.

Data Table: Biological Activity Summary

Activity Type Description Reference
Antitumor PropertiesInhibits tumor growth through enzyme inhibition
Enzyme InhibitionInteracts with kinases involved in signaling pathways
Synthetic ApplicationsBuilding block for complex organic synthesis

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for characterizing [(1-methylcyclopentyl)methyl]hydrazine dihydrochloride?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of 0.1 M HCl:acetonitrile (80:20). UV detection at 254 nm is optimal for hydrazine derivatives . For quantification, prepare a stock solution in 0.1 M HCl and validate linearity (R² > 0.99) across a concentration range of 0.1–10 µg/mL. Confirm purity via phosphomolybdic acid (PMA) assays, where a blue complex indicates hydrazine derivatives .
  • Data Interpretation : Compare retention times and spectral data with reference standards (e.g., Sigma-Aldrich hydrazine dihydrochloride, ≥98% purity) .

Q. How should this compound be stored to ensure stability?

  • Protocol : Store in sealed, light-resistant containers at 2–8°C with desiccant to prevent hydrolysis. Stability studies show <5% degradation over 6 months under these conditions . Avoid exposure to moisture or alkaline environments, which accelerate decomposition .
  • Validation : Monitor purity monthly via HPLC and track pH changes in solution (target pH 2–3 in 0.1 M HCl) .

Q. What safety precautions are critical when handling this compound?

  • Risk Mitigation : Use fume hoods, nitrile gloves, and eye protection. Acute toxicity data (estimated LD₅₀ > 500 mg/kg in rats) suggest moderate hazard . For spills, neutralize with 10% sodium bicarbonate and adsorb with inert material .
  • First Aid : In case of inhalation, administer oxygen and seek immediate medical attention. For skin contact, wash with 0.1 M HCl to neutralize residual compound .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies under varying pH conditions?

  • Experimental Design : Conduct accelerated degradation studies at pH 2 (0.1 M HCl), 7 (phosphate buffer), and 10 (borate buffer) at 40°C. Sample aliquots at 0, 7, 14, and 28 days.
  • Analysis : Use LC-MS to identify degradation products. For example, at pH 10, the compound may hydrolyze to 1-methylcyclopentylmethanol and hydrazine, confirmed via m/z 104.97 (hydrazine dihydrochloride fragment) . Cross-validate with NMR (¹H and ¹³C) to detect structural changes .

Q. What synthetic routes optimize yield for this compound?

  • Methodology :

Route A : React 1-methylcyclopentylmethanol with thionyl chloride to form the chloro derivative, then substitute with hydrazine hydrate. Isolate as dihydrochloride salt using ethanol precipitation (yield: 65–70%) .

Route B : Direct alkylation of hydrazine with (1-methylcyclopentyl)methyl bromide in HCl-saturated ethanol. Purify via recrystallization (yield: 75–80%) .

  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1). Adjust stoichiometry (hydrazine:alkylating agent ≥2:1) to minimize byproducts .

Q. How does this compound interact with biological systems in preclinical studies?

  • Protocol :

  • In vitro : Test enzyme inhibition (e.g., monoamine oxidase) at 1–100 µM concentrations. Use spectrophotometric assays with kynuramine as substrate .
  • In vivo : Administer 10–50 mg/kg intraperitoneally in rodent models. Monitor plasma half-life via LC-MS/MS (LOQ: 1 ng/mL) .
    • Data Challenges : Address interspecies variability by normalizing doses to body surface area. For contradictory efficacy results, verify target engagement via radiolabeled analogs (³H or ¹⁴C) .

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